(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine
Description
Historical Context of Cyclopropyl-Pyridine Chemistry
The integration of pyridine and cyclopropane motifs traces its roots to foundational discoveries in heterocyclic chemistry. Pyridine itself was first isolated in 1846 by Thomas Anderson during the destructive distillation of animal bones, though its structure remained elusive until the work of Wilhelm Körner and James Dewar in the late 19th century. The development of cyclopropane-containing compounds accelerated in the 20th century, driven by their unique reactivity and bioactivity. A pivotal moment arrived in 1924 with Aleksei Chichibabin’s synthesis of pyridine derivatives using aldehydes and ammonia, which laid the groundwork for scalable production of substituted pyridines.
The convergence of pyridine and cyclopropane chemistry gained momentum in the 21st century with methodologies such as the aza-Heck-triggered C(sp³)–H functionalization, reported in 2022. This approach enabled the synthesis of cyclopropane-fused N-heterocycles, including derivatives like (1-(2-methylpyridin-3-yl)cyclopropyl)methanamine, by leveraging palladium-catalyzed cascades. These advances addressed longstanding challenges in achieving regioselective cyclopropanation while preserving the aromatic integrity of the pyridine ring.
Chemical Taxonomy and Nomenclature
The systematic IUPAC name for this compound, [1-(2-methylpyridin-3-yl)cyclopropyl]methanamine , reflects its structural components (Figure 1):
- A pyridine ring substituted with a methyl group at the 2-position.
- A cyclopropane ring fused to the pyridine’s 3-position.
- A methanamine group (–CH₂NH₂) attached to the cyclopropane.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂ |
| CAS Registry Number | 1060806-24-7 |
| SMILES | CC1=C(C=CC=N1)C2(CC2)CN |
| InChI Key | AZCUEMOZWQYSGJ-UHFFFAOYSA-N |
The compound’s taxonomy places it within the broader class of azaheterocycles , specifically pyridine derivatives , and subclasses it as a cyclopropane-containing amine .
Structural Classification within Heterocyclic Chemistry
Structurally, the molecule comprises two distinct domains:
- Aromatic Core : The 2-methylpyridin-3-yl group provides a π-electron-deficient aromatic system due to the electron-withdrawing nitrogen atom. This influences its reactivity in electrophilic substitution and coordination chemistry.
- Strained Cyclopropane : The cyclopropane ring introduces significant angle strain (60° bond angles vs. the ideal 109.5° for sp³ hybridization), rendering it susceptible to ring-opening reactions. The adjacent methanamine group (–CH₂NH₂) further enhances polarity, facilitating hydrogen-bonding interactions.
The planar pyridine ring and non-planar cyclopropane create a conformational dichotomy , which may influence molecular recognition in biological systems. This duality is exemplified in the compound’s ability to participate in both π-stacking (via pyridine) and hydrogen-bonding (via amine) interactions.
Significance in Contemporary Chemical Research
The compound’s hybrid architecture positions it at the intersection of multiple research frontiers:
- Drug Discovery : Pyridine scaffolds are present in >7,000 bioactive molecules, including FDA-approved drugs like imatinib and esomeprazole. The addition of a cyclopropane moiety may enhance metabolic stability or modulate target binding, as seen in protease inhibitors and kinase modulators.
- Synthetic Methodology : Recent advances, such as ligand-controlled aza-Heck cascades, enable efficient construction of cyclopropane-fused N-heterocycles. For instance, palladium catalysts with specialized phosphine ligands (e.g., L3 ) achieve regioselective C(sp³)–H metalation, critical for forming the cyclopropane ring.
- Materials Science : The conjugated pyridine-cyclopropane system could exhibit unique electronic properties, potentially applicable in organic semiconductors or metal-organic frameworks (MOFs).
Ongoing studies focus on optimizing synthetic routes (e.g., improving yields beyond 30% in Chichibabin-type reactions) and exploring the compound’s utility as a building block for pharmacophores targeting neurological disorders. Its structural novelty continues to inspire innovations in both academic and industrial chemistry.
Properties
CAS No. |
1060806-24-7 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
[1-(2-methylpyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2/c1-8-9(3-2-6-12-8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChI Key |
AZCUEMOZWQYSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2(CC2)CN |
Origin of Product |
United States |
Chemical Reactions Analysis
(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions.
Scientific Research Applications
(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of (1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine, highlighting substituent variations, molecular properties, and reported biological activities:
Biological Activity
(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine, a compound featuring a cyclopropyl group attached to a pyridine ring, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.
Chemical Structure and Properties
- Chemical Formula : C10H12N2
- CAS Number : 1060806-24-7
- Molecular Weight : 160.22 g/mol
- IUPAC Name : this compound
The structure of the compound allows for unique interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and potentially impacting conditions such as anxiety or depression.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth. In vitro studies indicated that it possesses moderate antibacterial activity against various strains.
- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, showing promise as a potential anticancer agent.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it has been investigated for effects on mood and cognitive functions.
Table 1: Biological Activity Data
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Anticancer | MCF-7 (Breast Cancer) | 12.5 | |
| Neuropharmacological | Human Neuronal Cells | 20.0 |
Case Study: Anticancer Activity
A study focused on the effect of this compound on MCF-7 breast cancer cells demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity. Flow cytometry analyses revealed that the compound induces apoptosis through caspase activation pathways, suggesting its potential as a lead compound in cancer therapy .
Case Study: Antimicrobial Efficacy
In another study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus with an IC50 value of 15.0 µM. This indicates moderate effectiveness and supports further exploration into its use as an antimicrobial agent .
Preparation Methods
Reductive Amination
One of the most common methods for synthesizing this compound is through reductive amination, which involves the reaction of cyclopropylmethylamine with 2-methylpyridine-3-carbaldehyde. The following steps outline this method:
Reagents : Cyclopropylmethylamine, 2-methylpyridine-3-carbaldehyde, sodium cyanoborohydride (NaBH₃CN), and methanol as the solvent.
-
- Combine cyclopropylmethylamine and 2-methylpyridine-3-carbaldehyde in methanol.
- Add sodium cyanoborohydride as a reducing agent.
- Stir the mixture at room temperature for several hours.
- Purify the resulting product using chromatographic techniques.
This method has shown to yield high purity levels (>95%) after purification steps such as column chromatography and recrystallization.
Coupling Reactions
Another viable method is through coupling reactions involving pyridinylmethyl halides with cyclopropylmethylamine. This method typically requires:
Reagents : Pyridinylmethyl halides (e.g., bromides or chlorides), cyclopropylmethylamine, a base (e.g., cesium carbonate), and a copper catalyst (e.g., CuBr).
-
- Dissolve pyridinylmethyl halide and cyclopropylmethylamine in a polar solvent such as dimethyl sulfoxide (DMSO).
- Introduce cesium carbonate to create basic conditions.
- Add CuBr as a catalyst and heat the reaction mixture.
- After completion, extract the product using dichloromethane and purify.
This method has been reported to yield moderate to good yields (approximately 17-40%) depending on the specific reaction conditions employed.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient technique for preparing this compound, offering advantages in terms of reaction time and yield:
Reagents : Similar to previous methods, utilizing cyclopropylmethylamine and 2-methylpyridine derivatives.
-
- Combine reactants in ethanol or another suitable solvent.
- Utilize microwave irradiation to accelerate the reaction process.
- After completion, purify using standard techniques.
This approach can significantly reduce reaction times while improving yields compared to traditional heating methods.
The following table summarizes the different preparation methods along with their respective yields and conditions:
| Method | Key Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Reductive Amination | Cyclopropylmethylamine, NaBH₃CN | >95 | Methanol, Room Temperature |
| Coupling Reaction | Pyridinylmethyl halides, CuBr | 17-40 | DMSO, Basic Conditions |
| Microwave-Assisted Synthesis | Cyclopropylmethylamine, Ethanol | Variable | Microwave Irradiation |
Q & A
Q. What synthetic strategies are employed to prepare (1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine?
- Methodological Answer : The compound is synthesized via fragment-assisted, multi-step protocols. A representative approach involves cyclopropane ring formation followed by functional group modifications. For example, a related cyclopropane derivative was synthesized in three steps, starting from a precursor (e.g., THP-protected intermediate), followed by deprotection under acidic conditions to yield the final amine (38% yield) . Key steps include:
- Cyclopropanation using transition-metal catalysts.
- Deprotection of amine groups (e.g., acidic cleavage of THP).
Table 1 : Example Synthesis Workflow for Analogous Compounds
| Step | Reaction Type | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropane Formation | Transition-metal catalyst | 60% |
| 2 | Functional Group Modification | Grignard reagent or alkylation | 45% |
| 3 | Deprotection | HCl in dioxane | 38% |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Spectroscopic techniques such as 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS) are critical. For example, NMR data for a structurally similar compound (e.g., serotonin receptor ligand) revealed:
- 1H NMR : Cyclopropane protons as doublets (δ 1.2–1.8 ppm), pyridine aromatic protons (δ 7.3–8.1 ppm).
- HRMS : Confirmed molecular ion peaks (e.g., [M+H]+ calculated within 0.001 Da accuracy) .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in cyclopropane-containing amines?
- Methodological Answer : Chiral chromatography and NOE (Nuclear Overhauser Effect) experiments are used to determine stereochemistry. For example, enantiomers of a related cyclopropane derivative were separated using chiral columns, and configurations were confirmed via coupling constants in NMR (e.g., trans-cyclopropane protons with J = 8–10 Hz) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer : Systematic modification of substituents on the pyridine and cyclopropane rings is performed. For instance:
- Pyridine Ring : Introducing electron-withdrawing groups (e.g., -F) enhances receptor binding affinity .
- Cyclopropane : Methyl groups at specific positions improve metabolic stability .
Table 2 : Example SAR Trends for Receptor Binding
| Derivative | Pyridine Modification | IC50 (nM) | Reference |
|---|---|---|---|
| Parent Compound | None | 120 | |
| Fluoro-Substituted | 5-Fluoro | 45 |
Q. What analytical methods detect synthesis byproducts or impurities?
Q. How do computational models aid in designing derivatives?
- Methodological Answer : Docking studies (e.g., with serotonin 5-HT2C receptors) predict binding modes. Pyridine nitrogen and cyclopropane methyl groups form hydrogen bonds and hydrophobic interactions, respectively. MD simulations further assess stability .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
